n-Benzylleucine

描述

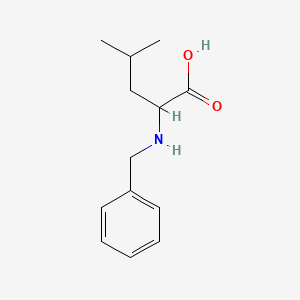

N-Benzylleucine is a leucine derivative where the amino group is substituted with a benzyl moiety (C₆H₅CH₂). It is commonly used in peptide synthesis as a protected amino acid intermediate. The benzyl group enhances lipophilicity and can be removed via hydrogenolysis, making it valuable in solid-phase peptide synthesis (SPPS) . Its synthesis typically involves alkylation of L-leucine methyl ester with benzyl bromide under basic conditions, yielding (S)-N-Benzylleucine methyl ester with a reported 76% yield and specific optical rotation ([α]D = -42.3) .

属性

CAS 编号 |

2743-42-2 |

|---|---|

分子式 |

C13H19NO2 |

分子量 |

221.29 g/mol |

IUPAC 名称 |

2-(benzylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-12(13(15)16)14-9-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9H2,1-2H3,(H,15,16) |

InChI 键 |

ZJOWTIPPMQBTTA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)CC(C(=O)O)NCC1=CC=CC=C1 |

产品来源 |

United States |

相似化合物的比较

N-Benzoyl-L-leucine

- Structure : Features a benzoyl (C₆H₅CO-) group instead of benzyl.

- Molecular Weight: 235.28 g/mol (C₁₃H₁₇NO₃) vs. ~222.31 g/mol for N-Benzylleucine.

- Synthesis : Prepared via acylation (e.g., benzoyl chloride with L-leucine) rather than alkylation .

- Applications: Used in peptide synthesis but requires harsher deprotection conditions (e.g., acid hydrolysis) compared to hydrogenolysis for benzyl groups .

N-(Benzyloxycarbonyl)glycyl-L-leucine (CAS 1421-69-8)

- Structure : Incorporates a benzyloxycarbonyl (Cbz) protecting group on glycine, linked to leucine.

- Molecular Weight : 322.36 g/mol (C₁₆H₂₂N₂O₅), significantly larger due to the Cbz group.

- Applications: The Cbz group is cleaved via hydrogenolysis or HBr, similar to benzyl, but offers orthogonal protection strategies in multi-step syntheses .

Benzyl N-(N-(N-((benzyloxy)carbonyl)-L-leucyl)glycyl)-L-leucinate

- Structure : A tripeptide derivative with dual benzyl and Cbz protections.

- Molecular Formula : C₂₉H₃₇N₃O₇.

- Synthesis: Involves sequential coupling of protected amino acids, highlighting its utility in complex peptide assembly .

N-Benzylacetoacetamide

- Structure : Benzyl group attached to an acetoacetamide backbone.

- Molecular Weight: 189.23 g/mol (C₁₁H₁₃NO₂).

- Applications : Serves as a β-ketoamide precursor in heterocyclic synthesis (e.g., pyrroles), contrasting with this compound’s peptide-centric role .

Key Research Findings

- Reactivity Differences: The benzyl group in this compound offers milder deprotection (hydrogenolysis) compared to benzoyl (acid hydrolysis) or Cbz (HBr), enabling selective deprotection in multi-step syntheses .

- Solubility Trends : Benzyl-substituted compounds (e.g., this compound) exhibit lower aqueous solubility than benzoyl derivatives due to reduced polarity .

- Pharmacological Context : While α-Benzyl-N-methylphenethylamine () targets CNS receptors, this compound’s applications are primarily synthetic, emphasizing structural over functional mimicry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。